N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Catalog No.
S12689302
CAS No.
M.F
C11H18ClN5
M. Wt
255.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1...

Product Name

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

IUPAC Name

1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-8-10(7-13-16)6-12-11-4-5-15(3)14-11;/h4-5,7-9H,6H2,1-3H3,(H,12,14);1H

InChI Key

CSZRPACWQPVZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C.Cl

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The molecular formula of this compound is C11H18N5C_{11}H_{18}N_{5}, with a molecular weight of approximately 255.75 g/mol. Its structure features unique substitution patterns, including isopropyl and methyl groups attached to the pyrazole rings, contributing to its distinctive chemical properties and potential biological activities.

Typical of pyrazole derivatives. Notable reaction types include:

  • Oxidation: This can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding pyrazole carboxylic acids.
  • Reduction: Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride, yielding alcohol derivatives.

These reactions highlight the compound's reactivity and versatility in synthetic applications.

Research indicates that N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine exhibits promising biological activities. Preliminary studies suggest potential applications in medicinal chemistry, particularly due to its interactions with biological targets that may influence various physiological processes. The specific mechanisms of action are still under investigation, but the compound's unique structure may confer distinct pharmacological properties.

The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step reactions. A common synthetic route includes:

  • Formation of Pyrazole Ring: The initial step often involves the condensation of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-amine.
  • Reaction Conditions: This reaction is usually carried out under controlled conditions, utilizing suitable solvents (such as ethanol) and catalysts at elevated temperatures to promote product formation.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound in high purity .

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications across various fields:

  • Medicinal Chemistry: Due to its potential biological activity, it is being explored for therapeutic uses.
  • Agricultural Chemistry: Its structural properties may lend themselves to development as agrochemicals or pesticides.

These applications underscore the compound's versatility and relevance in both research and industry.

Studies on the interactions of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine with biological targets are crucial for understanding its mechanism of action. Research has focused on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Biological Pathways: Investigating its effects on various signaling pathways within cells.

These studies are essential for elucidating the compound's pharmacodynamics and potential therapeutic benefits.

Several compounds share structural similarities with N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Ethyl-N-(1-isopropylpyrazol-4-yl)methyl]-3-methylpyrazolC13H22N5C_{13}H_{22}N_{5}Contains ethyl instead of methyl group; potential for different biological activity.
N-(3-Methoxyphenyl)-N-(isopropylpyrazol)ethanamineC15H22N4OC_{15}H_{22}N_{4}OIncorporates a methoxyphenyl group; used in medicinal chemistry.
N-(isopropylpyrazol)methyl)-2-(3-methoxyphenyl)ethanamineC16H24N4OC_{16}H_{24}N_{4}OSimilar structure with additional functional groups; studied for pharmacological properties.

The uniqueness of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amines lies in its specific combination of substituents and its potential biological activities that differentiate it from other pyrazole derivatives. Its unique substitution pattern may confer distinct chemical reactivity and biological properties, making it a valuable target for further research and development .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

255.1250733 g/mol

Monoisotopic Mass

255.1250733 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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